4-(2-aminobutoxy)benzoic acid hydrochloride
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Overview
Description
4-(2-Aminobutoxy)benzoic acid;hydrochloride is a chemical compound with the CAS Number: 2413869-28-8 . It has a molecular weight of 245.71 and is widely used in various fields of research and industry.
Molecular Structure Analysis
The Inchi Code for 4-(2-Aminobutoxy)benzoic acid;hydrochloride is 1S/C11H15NO3.ClH/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14;/h3-6,9H,2,7,12H2,1H3,(H,13,14);1H .Physical and Chemical Properties Analysis
4-(2-Aminobutoxy)benzoic acid;hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Photodecomposition and Environmental Applications
Research on the photodecomposition of chlorobenzoic acids highlights the potential of benzoic acid derivatives in environmental chemistry, particularly in the degradation of pollutants under UV irradiation. Such processes are essential for developing water treatment and pollution mitigation strategies (Crosby & Leitis, 1969).
Material Science and Conductivity
The study on polyaniline doped with benzoic acid and its derivatives opens avenues in material science, especially in creating conductive polymers. This research has implications for developing new materials with specific electrical properties, useful in electronics and energy storage applications (Amarnath & Palaniappan, 2005).
Biochemical and Medical Research
Investigations into the binding study of drugs to bovine serum albumin using benzoic acid derivatives as probes can inform drug development and pharmacokinetics. Understanding how drugs interact with serum proteins is crucial for drug design and therapeutic efficacy (Zia & Price, 1975).
Synthetic Chemistry
Research on the synthesis, characterization, and structures of azo-benzoic acids and their derivatives contributes to synthetic chemistry, offering insights into creating new compounds with potential applications in dyes, pigments, and indicators (Baul et al., 2009).
Potential Therapeutic Applications
The exploration of aspirin-inspired organometallic compounds using benzoic acid derivatives points to the potential of these compounds in medicinal chemistry, especially in designing new therapeutic agents (Ashraf et al., 2017).
Safety and Hazards
The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-(2-aminobutoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14;/h3-6,9H,2,7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSNMOVPMUMBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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